molecular formula C11H16N2O4S B7841151 [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate

[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate

Cat. No.: B7841151
M. Wt: 272.32 g/mol
InChI Key: FYZYLSTUADOSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate typically involves the reaction of (5-Methoxy-1H-indol-2-yl)methanamine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{(5-Methoxy-1H-indol-2-yl)methanamine} + \text{Methanesulfonic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1H-indol-2-yl)-N-methylmethanamine methanesulfonate
  • (1H-Indol-1-yl)propan-1-amine methanesulfonate
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate is unique due to its specific methoxy and methanesulfonate functional groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methanesulfonic acid;(5-methoxy-1H-indol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.CH4O3S/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10;1-5(2,3)4/h2-5,12H,6,11H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZYLSTUADOSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CN.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.